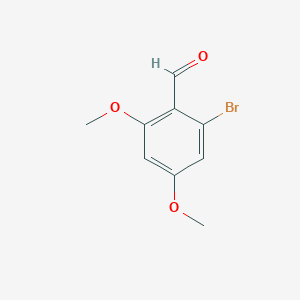







|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([O:15][CH3:16])[CH:8]=1.CN([CH:20]=[O:21])C>>[Br:6][C:7]1[CH:8]=[C:9]([O:15][CH3:16])[CH:10]=[C:11]([O:13][CH3:14])[C:12]=1[CH:20]=[O:21]
|


|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
9.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
at room temperature for 30 min
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
at 100° C. for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
poured into ice-cold water
|
|
Type
|
WAIT
|
|
Details
|
kept overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
A solid precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=O)C(=CC(=C1)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.67 g | |
| YIELD: PERCENTYIELD | 84% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |